1-(Thiophen-2-yl)propan-2-amine hydrochloride

Description

Properties

IUPAC Name |

1-thiophen-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-6(8)5-7-3-2-4-9-7;/h2-4,6H,5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRDCJBNRNAXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968403 | |

| Record name | Thiopropamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53632-92-1 | |

| Record name | 1-(thiophen-2-yl)propan-2-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053632921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopropamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Thiophen-2-yl)propan-2-amine hydrochloride chemical properties

An In-Depth Technical Guide to 1-(Thiophen-2-yl)propan-2-amine hydrochloride for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This document synthesizes critical data on its chemical properties, analytical methodologies, and safe handling protocols to support its effective use in research and development.

Chemical Identity and Structural Elucidation

This compound is a primary amine containing a thiophene ring. It is crucial to distinguish this compound from its isomers and related structures, such as the N-methylated analog, Methiopropamine (MPA), which is a controlled substance.[1] The precise arrangement of the functional groups is key to its reactivity and potential applications.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 53632-92-1[2] | Biosynth |

| 30433-93-3[3][4] | Santa Cruz Biotechnology, SpectraBase | |

| Molecular Formula | C₇H₁₂ClNS[2][3][5] | Biosynth, ChemScene, Santa Cruz Biotechnology |

| Molecular Weight | 177.7 g/mol [2] | Biosynth |

| 177.69 g/mol [3][5] | ChemScene, Santa Cruz Biotechnology | |

| Canonical SMILES | CC(CC1=CC=CS1)N.Cl[2] | Biosynth |

| InChI Key | NYVQQTOGYLBBDQ-UHFFFAOYSA-N | SpectraBase[4] |

Note: The existence of multiple CAS numbers may indicate different salt forms or historical cataloging differences. Researchers should verify the specific product they are using.

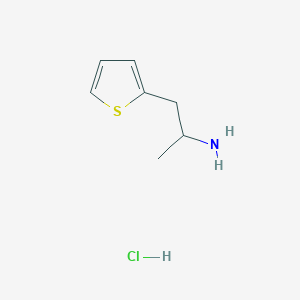

Structural Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and reaction optimization.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 139 °C[2] | Biosynth |

| Physical Form | Crystalline powder[6] | General knowledge for similar compounds |

| Solubility | Expected to be soluble in water and lower alcohols[6] | Inferred from similar amine hydrochlorides |

| Storage | Store at 10°C - 25°C[2] in a cool, dry, well-ventilated place[7] | Biosynth, CymitQuimica |

Synthesis and Reactivity

-

Amine Reactivity : The primary amine group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. These reactions allow for the introduction of diverse functional groups, making it a valuable building block in combinatorial chemistry.

-

Thiophene Ring Reactivity : The thiophene ring is an aromatic heterocycle that can undergo electrophilic substitution reactions, typically at the 5-position. The electron-donating nature of the alkylamine side chain can influence the reactivity of the ring. The thiophene moiety is a common pharmacophore in many approved drugs, valued for its metabolic stability and ability to engage in various intermolecular interactions.[8]

Analytical Methodologies

The purity and identity of this compound can be confirmed using a suite of standard analytical techniques. For routine quality control and advanced characterization, a multi-step analytical workflow is recommended.

Recommended Analytical Workflow:

Caption: A typical analytical workflow for the characterization of this compound.

-

Spectroscopic Methods :

-

NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the connectivity of the molecule.

-

Mass Spectrometry : GC-MS and LC-MS can be used to determine the molecular weight and fragmentation pattern, aiding in structural elucidation.[4]

-

IR Spectroscopy : FT-IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the amine and thiophene functional groups.[8][9]

-

-

Chromatographic Methods :

-

HPLC : Reversed-phase HPLC with UV detection is a standard method for assessing the purity of the compound.[10]

-

GC : Gas chromatography can also be employed, particularly for the free base form of the amine.

-

-

Pharmacopeial Methods : For analogous amine hydrochloride compounds, standardized methods are often available in pharmacopeias such as the British, European, and United States Pharmacopeia.[6]

Applications in Research and Drug Development

This compound serves as a valuable starting material and structural motif in medicinal chemistry.

-

Scaffold for Drug Discovery : The thiophene ring is a bioisostere of the benzene ring and is present in numerous pharmaceuticals. The propanamine side chain provides a handle for further chemical modification.

-

Precursor for Biologically Active Molecules : This compound is a potential precursor for the synthesis of more complex molecules. For instance, the structurally related compound duloxetine, a serotonin-norepinephrine reuptake inhibitor, contains a thiophene moiety.[11]

-

Research Chemical : As a research chemical, it can be used to investigate the structure-activity relationships (SAR) of new chemical entities targeting various biological pathways.

Safety, Handling, and Regulatory Status

Proper handling of this compound is essential to ensure laboratory safety.

Table 3: Hazard and Precautionary Statements

| Category | Codes | Description | Source |

| Hazard Statements | H315, H319, H335[2] | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Biosynth |

| Precautionary Statements | P280, P305+P351+P338, P332+P313[2] | Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation occurs: Get medical advice/attention. | Biosynth |

-

Handling : Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

-

Regulatory Note : While this compound itself is not listed as a controlled substance, its N-methylated analog, Methiopropamine (MPA), is a DEA Schedule I controlled substance in the United States.[1] This underscores the importance of stringent analytical confirmation of the material's identity to avoid regulatory complications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 436156, Methiopropamine. [Link]

-

ChemBK. N-Methyl-1-(thiophen-2-yl)propan-2-aMine HCL. [Link]

-

Wikipedia. Duloxetine. [Link]

- Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

Global Scientific Journal. A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misuse. [Link]

-

Prime Scholars. FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. [Link]

-

Frontiers in Chemistry. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

-

Boron Molecular. 1-(Thiophen-2-yl) propan-1-one. [Link]

-

PubChemLite. This compound. [Link]

-

NIST WebBook. 2-Propen-1-amine. [Link]

-

The Royal Society of Chemistry. Supplementary Information for N-benzyl-1-(thiophen-2-yl)methanamine. [Link]

-

SpectraBase. 1-(Thiophen-2-yl)-2-aminopropane. [Link]

Sources

- 1. Methiopropamine | C8H13NS | CID 436156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chemscene.com [chemscene.com]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. primescholars.com [primescholars.com]

- 9. 2-Propen-1-amine [webbook.nist.gov]

- 10. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Duloxetine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-(Thiophen-2-yl)propan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Thiophene Moiety in Neuroactive Compounds

The incorporation of a thiophene ring in place of a phenyl group in amphetamine-like structures has been a recurring motif in medicinal chemistry. This substitution often modulates the pharmacological profile, influencing potency, selectivity, and metabolism. This guide provides a comprehensive technical overview of 1-(Thiophen-2-yl)propan-2-amine hydrochloride (CAS Number: 53632-92-1), a primary amine analog of methiopropamine. We will delve into its synthesis, purification, analytical characterization, and safe handling, providing a foundational understanding for researchers in the fields of pharmacology and drug development.

Section 1: Physicochemical Properties and Identification

This compound is a versatile small molecule scaffold.[1] Its fundamental properties are crucial for its handling, characterization, and application in research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53632-92-1 | [1] |

| Molecular Formula | C₇H₁₂ClNS | [1] |

| Molecular Weight | 177.7 g/mol | [1] |

| Melting Point | 139 °C | [1] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| SMILES | CC(CC1=CC=CS1)N.Cl | [1] |

Section 2: Synthesis and Purification

The synthesis of this compound is most logically achieved through a two-step process involving the formation of the corresponding ketone followed by reductive amination. This approach offers a high degree of control and generally good yields.

Synthetic Pathway Overview

The overall synthetic strategy is depicted below. The first step involves the synthesis of the precursor ketone, 1-(thiophen-2-yl)propan-2-one. The second, and key, step is the reductive amination of this ketone to yield the desired primary amine, which is then isolated as its hydrochloride salt.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(Thiophen-2-yl)propan-2-one

This step can be achieved via a Friedel-Crafts acylation of thiophene with propionyl chloride.

-

Materials: Thiophene, Propionyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric Acid (aqueous), Sodium Bicarbonate (aqueous), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C, add propionyl chloride dropwise.

-

After the addition is complete, add thiophene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone. Purification can be achieved by vacuum distillation.

-

Step 2: Reductive Amination to 1-(Thiophen-2-yl)propan-2-amine

This transformation is a classic example of reductive amination, a robust method for amine synthesis.[2][3]

-

Materials: 1-(Thiophen-2-yl)propan-2-one, Ammonia (as a solution in methanol or ammonium acetate), Sodium Cyanoborohydride (NaBH₃CN) or another suitable reducing agent, Methanol, Hydrochloric Acid (ethanolic or ethereal solution).

-

Procedure:

-

Dissolve 1-(thiophen-2-yl)propan-2-one in methanol.

-

Add a solution of ammonia in methanol or ammonium acetate. The choice of ammonia source is critical; using a salt like ammonium acetate can help maintain a slightly acidic pH which is optimal for imine formation.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise. NaBH₃CN is a preferred reducing agent as it is selective for the imine in the presence of the ketone.[2]

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the careful addition of dilute aqueous HCl.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with a strong base (e.g., NaOH) to a pH > 12 and extract the free amine with a suitable organic solvent (e.g., diethyl ether or DCM).

-

Combine the organic extracts, dry over anhydrous MgSO₄, and filter.

-

Experimental Protocol: Purification and Salt Formation

The final product is isolated as the hydrochloride salt to improve stability and handling.

-

Procedure:

-

To the filtered organic solution of the free amine, add a solution of HCl in ethanol or diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Dry the solid under vacuum to yield this compound as a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

-

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the methine proton adjacent to the amine, the methylene protons, and the methyl group protons. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts will be influenced by the solvent used.[4]

-

¹³C NMR: The carbon NMR will show distinct signals for the carbons of the thiophene ring, as well as the aliphatic carbons of the propanamine chain.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide structural information. For the free base, the molecular ion peak [M]⁺ would be expected at m/z 141.06.[5] In the case of the hydrochloride salt, electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 142.07. A common fragmentation would be the loss of the methyl group.

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

A reversed-phase HPLC method can be developed for purity assessment. A C18 column is typically suitable for the separation of amphetamine-like compounds.[6][7]

-

Proposed HPLC Conditions:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a good starting point.[8]

-

Detection: UV detection at a wavelength around 230 nm, corresponding to the absorbance of the thiophene ring.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

-

Section 4: Pharmacological Context

While specific pharmacological data for 1-(thiophen-2-yl)propan-2-amine is not extensively documented in the provided search results, its structural similarity to amphetamine and its N-methylated analog, methiopropamine, suggests it likely acts as a stimulant. It is hypothesized to function as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent.[2] The replacement of the phenyl ring with a thiophene ring can alter the metabolic profile, potentially leading to the formation of thiophene S-oxides.[2]

Caption: Hypothesized mechanism of action for 1-(Thiophen-2-yl)propan-2-amine.

Section 5: Safety and Handling

As a primary amine hydrochloride, this compound should be handled with appropriate safety precautions. It is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Keep the container tightly closed.

-

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Thiopropamine. In Wikipedia. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 1-(thiophen-2-yl)propan-2-amine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

- A. Al-Bokari, M., & M. Al-Ghamdi, A. (2016). Simultaneous determination of amphetamine, methamphetamine, and caffeine in seized tablets by high-performance liquid chromatography. Arabian Journal of Chemistry, 9, S1504–S1509.

-

Brandeis University. (n.d.). Corrosive Chemicals. Laboratory Safety. Retrieved January 27, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Electron ionization mass spectrum of (a) 1-(thiophen-2-yl). Retrieved January 27, 2026, from [Link]

-

PubMed Central. (n.d.). Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS). Retrieved January 27, 2026, from [Link]

-

Journal of Chromatographic Science. (1997). Liquid Chromatographic Analysis of Amphetamine and Related Compounds in Urine Using Solid-Phase Extraction and 3,5-Dinitrobenzoyl Chloride for Derivatization. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). US3470251A - Separation and purification of secondary alkyl primary amines.

-

DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... Retrieved January 27, 2026, from [Link]

-

Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved January 27, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Amphetamine. Retrieved January 27, 2026, from [Link]

-

ScienceMadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Rapid and Simplified Determination of Amphetamine-Type Stimulants.... Retrieved January 27, 2026, from [Link]

-

YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved January 27, 2026, from [Link]

-

Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved January 27, 2026, from [Link]

-

Brandeis University. (n.d.). Corrosive Chemicals. Retrieved January 27, 2026, from [Link]

-

YouTube. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved January 27, 2026, from [Link]

-

PubMed Central. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones.... Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved January 27, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved January 27, 2026, from [Link]

-

PubMed Central. (n.d.). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue. Retrieved January 27, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. PubChemLite - 53632-92-1 (C7H11NS) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Method for Analysis of Amphetamine | SIELC Technologies [sielc.com]

- 9. chemicals.co.uk [chemicals.co.uk]

- 10. questron.ca [questron.ca]

- 11. safeti.com [safeti.com]

Introduction: The Significance of a Thiophene-Based Phenethylamine Analog

An In-Depth Technical Guide to 1-(Thiophen-2-yl)propan-2-amine Hydrochloride: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of this compound (CAS No: 53632-92-1), a versatile chemical scaffold of significant interest to researchers in medicinal chemistry and drug development. This document delves into the molecule's structural attributes, outlines a robust and industrially relevant synthetic pathway, details rigorous analytical methods for its characterization, and discusses its broader context within pharmaceutical science.

1-(Thiophen-2-yl)propan-2-amine is the thiophene bioisostere of amphetamine, where the phenyl ring is replaced by a thiophene-2-yl moiety. This structural modification is of profound interest in drug discovery. The thiophene ring is considered a "privileged pharmacophore," appearing in numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory, antimicrobial, and antipsychotic agents. Its inclusion can significantly alter a molecule's physicochemical properties, metabolic profile, and interaction with biological targets compared to its phenyl analog.

This compound and its derivatives, such as the N-methylated version known as methiopropamine (MPA), are potent central nervous system (CNS) stimulants.[1] Understanding the synthesis and characterization of the primary amine hydrochloride salt is fundamental for any research involving this structural class, whether for developing novel CNS agents, creating reference standards, or utilizing it as a building block for more complex molecules.[2]

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's physical and chemical properties is the foundation of its application in a laboratory setting.

Chemical Structure and Stereochemistry

The structure consists of a thiophene ring linked at the 2-position to a propane chain, with an amine group at the 2-position of the propane chain. The hydrochloride salt form enhances stability and improves handling characteristics, making it the preferred form for a laboratory reagent.

The molecule possesses a chiral center at the C2 carbon of the propane chain, meaning it exists as a racemic mixture of two enantiomers, (R)- and (S)-1-(thiophen-2-yl)propan-2-amine, unless a stereospecific synthesis is employed.

Physicochemical Data

The key quantitative properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 53632-92-1 | [3] |

| Molecular Formula | C₇H₁₂ClNS | [3] |

| Molecular Weight | 177.70 g/mol | [3] |

| Melting Point | 139 °C | [3] |

| SMILES | CC(CC1=CC=CS1)N.Cl | [3] |

| Monoisotopic Mass | 141.06122 Da (Free Base) | [4] |

| XLogP3 (Predicted) | 1.8 (Free Base) | [4] |

| Storage | 10°C - 25°C, away from moisture | [3] |

Part 2: Synthesis and Purification

The most logical and widely applicable method for synthesizing primary amines of this type is the reductive amination of the corresponding ketone. This one-pot reaction is efficient and avoids the polyalkylation issues common with other amination strategies.[5]

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the C-N bond, identifying the key precursors as 1-(thiophen-2-yl)propan-2-one and an ammonia source. This approach is favored for its high efficiency and the commercial availability of the starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol: Reductive Amination

This protocol describes a robust method for the synthesis of the target compound from 1-(thiophen-2-yl)propan-2-one. The Leuckart reaction, which uses ammonium formate or formamide, is a classic and effective choice for this transformation.[6][7]

Step 1: Imine Formation and Reduction (Leuckart Reaction)

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(thiophen-2-yl)propan-2-one (1.0 eq).

-

Amine Source: Add ammonium formate (3.0-5.0 eq) and formic acid (2.0-3.0 eq). The formic acid acts as both a solvent and the reducing agent.

-

Causality: Ammonium formate serves as the source of ammonia in situ. The excess ensures the reaction equilibrium favors the formation of the intermediate imine. Formic acid protonates the ketone's carbonyl group, activating it for nucleophilic attack by ammonia, and then serves as the hydride donor to reduce the resulting imine.

-

-

Reaction: Heat the mixture to 160-185 °C and maintain reflux for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.

-

Hydrolysis: After cooling to room temperature, add concentrated hydrochloric acid (HCl) and heat the mixture to reflux for an additional 4-8 hours.

-

Causality: The initial product of the Leuckart reaction is the N-formyl derivative of the amine. Acidic hydrolysis is required to cleave the formyl group and liberate the primary amine.

-

Step 2: Workup and Isolation of the Free Base

-

Neutralization: Cool the reaction mixture in an ice bath and slowly basify by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is >12.

-

Trustworthiness: This step is critical to deprotonate the amine hydrochloride salt to the free base, which is typically less soluble in water and extractable into an organic solvent. Ensure the mixture remains cool to manage the exothermic neutralization.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(thiophen-2-yl)propan-2-amine free base, often as an oil.

Step 3: Formation and Purification of the Hydrochloride Salt

-

Salt Formation: Dissolve the crude amine free base in a minimal amount of a non-polar solvent like anhydrous diethyl ether or isopropanol.

-

Precipitation: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a saturated solution of HCl in isopropanol dropwise with stirring. The hydrochloride salt will precipitate as a white solid.[8]

-

Causality: The amine is basic and reacts with the acid (HCl) to form a salt. This salt is ionic and has significantly lower solubility in non-polar organic solvents than the neutral free base, causing it to precipitate from the solution.

-

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any residual impurities.

-

Drying: Dry the final product, this compound, in a vacuum oven to remove all traces of solvent.

Part 3: Analytical Characterization and Quality Control

Spectroscopic Analysis (Predicted Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0.00 ppm.

-

¹H NMR (Predicted, in D₂O or DMSO-d₆):

-

δ ~7.4-7.6 ppm (1H, dd): Proton on the thiophene ring adjacent to sulfur (C5-H).

-

δ ~7.0-7.2 ppm (2H, m): Protons on the thiophene ring at C3 and C4.

-

δ ~3.6-3.8 ppm (1H, m): The methine proton (CH) at C2 of the propane chain, coupled to both the methyl and methylene protons.

-

δ ~3.0-3.2 ppm (2H, d): The methylene protons (CH₂) at C1 of the propane chain.

-

δ ~1.3-1.5 ppm (3H, d): The methyl protons (CH₃) at C3 of the propane chain.

-

-

¹³C NMR (Predicted):

-

δ ~138-142 ppm: Quaternary carbon of the thiophene ring (C2).

-

δ ~125-129 ppm: The three CH carbons of the thiophene ring.

-

δ ~48-52 ppm: The methine carbon (CH) at C2 of the propane chain.

-

δ ~38-42 ppm: The methylene carbon (CH₂) at C1 of the propane chain.

-

δ ~18-22 ppm: The methyl carbon (CH₃) at C3 of the propane chain.

-

Mass Spectrometry (MS)

-

Rationale: MS provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Expected Fragmentation:

-

Molecular Ion ([M]⁺): A peak corresponding to the free base at m/z = 141.

-

Base Peak: The most prominent peak is expected at m/z = 44 due to the alpha-cleavage of the C1-C2 bond, resulting in the stable [CH(NH₂CH₃)]⁺ fragment. This is a characteristic fragmentation pathway for 2-propanamine derivatives.

-

Other Fragments: A significant peak at m/z = 97 corresponding to the thienylmethyl cation ([C₄H₃SCH₂]⁺), formed by cleavage of the C1-C2 bond.

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with a modifier like trifluoroacetic acid (TFA) or formic acid is a standard starting point. Purity is assessed by the area percentage of the main peak detected by a UV detector (typically ~230-254 nm for the thiophene chromophore).

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for both identification and purity assessment. The free base is volatile enough for GC analysis. The resulting mass spectrum can be compared against the expected fragmentation pattern described above.

Quality Control Workflow

A self-validating system for protocol integrity involves a multi-step verification process, ensuring the final product meets the required standards for research applications.

Caption: A typical Quality Control (QC) workflow.

Part 4: Applications and Considerations in Research

Pharmacological Context and Research Applications

As a structural analog of amphetamine, this compound is a valuable tool for neuropharmacology research.[9] Its primary applications include:

-

Reference Standard: For the analytical identification of its N-methylated analog (methiopropamine) and other related novel psychoactive substances.

-

Structure-Activity Relationship (SAR) Studies: Used to probe the role of the aromatic ring in binding to and modulating monoamine transporters (dopamine, norepinephrine, and serotonin transporters).

-

Medicinal Chemistry Scaffold: Serves as a key starting material for the synthesis of more complex molecules, leveraging the reactivity of the primary amine for further elaboration.

Metabolic and Toxicological Considerations

A critical consideration in the development of any thiophene-containing drug candidate is the potential for metabolic bioactivation. The thiophene ring can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as thiophene S-oxides and thiophene epoxides. These electrophilic species can covalently bind to cellular macromolecules, which has been associated with drug-induced hepatotoxicity in some cases. Therefore, any research program involving this scaffold must include early metabolic and toxicological assessments.

Conclusion

This compound is more than a simple chemical reagent; it is a key molecule at the intersection of synthetic chemistry and neuropharmacology. Its synthesis via reductive amination is a robust and scalable process. While a lack of publicly available spectral data necessitates careful in-house characterization, the predictable spectroscopic behavior of the molecule allows for confident structural verification using standard analytical techniques like NMR and MS. For researchers and drug development professionals, this compound offers a valuable platform for exploring new chemical space and understanding the intricate structure-activity relationships that govern CNS-active agents.

References

-

Cohen, P. A., et al. (2021). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology, 239(Suppl 1). [Link]

-

Jakob, L. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

National Center for Biotechnology Information. 3-(Thiophen-2-yl)propan-1-amine. PubChem Compound Database. [Link]

- Google Patents. Synthesis method of lumefantrine-D9.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

PubChemLite. This compound. [Link]

-

Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 07(05), 199-204. [Link]

-

Al-Ghorbani, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1335. [Link]

-

Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology, 239(Suppl 1), 3237–3246. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

LibreTexts. The Leuckart Reaction. [Link]

-

Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(Thiophen-2-yl)propan-1-amine | C7H11NS | CID 40835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. PubChemLite - 53632-92-1 (C7H11NS) [pubchemlite.lcsb.uni.lu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thiophen-2-amine hydrochloride | 18621-53-9 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Mechanism of Action of 1-(Thiophen-2-yl)propan-2-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for 1-(Thiophen-2-yl)propan-2-amine hydrochloride, a stimulant drug belonging to the arylalkylamine family. Structurally, it is an analog of amphetamine where the phenyl ring is substituted with a thiophene ring. This document synthesizes available preclinical data to elucidate its primary pharmacological targets, molecular interactions, and downstream neurochemical effects. The primary audience for this guide includes researchers, scientists, and drug development professionals engaged in neuropharmacology and medicinal chemistry. The core mechanism of 1-(Thiophen-2-yl)propan-2-amine is characterized by its function as a monoamine transporter ligand, exhibiting properties of both a reuptake inhibitor and a releasing agent, with a pronounced selectivity for catecholamine systems over serotonin.

Introduction and Chemical Profile

1-(Thiophen-2-yl)propan-2-amine, commonly known as thiopropamine, is a synthetic psychoactive compound.[1] As a structural analog of amphetamine, its pharmacological activity is primarily directed at the monoamine neurotransmitter systems in the central nervous system.[1] The hydrochloride salt form enhances its stability and solubility for experimental use.

The key structural feature of thiopropamine is the replacement of amphetamine's benzene ring with a bioisosteric thiophene ring.[1] This modification significantly influences its potency and selectivity at monoamine transporters. While direct quantitative data for thiopropamine is limited, its pharmacological profile can be reliably inferred from its structural relationship to amphetamine and its more extensively studied N-methylated derivative, methiopropamine (MPA).[1][2]

Primary Pharmacological Target: Monoamine Transporters

The principal molecular targets of thiopropamine are the presynaptic plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[4] Thiopropamine, like amphetamine, interacts with these transporters to increase the extracellular concentrations of dopamine and norepinephrine.[1]

Dual Action: Reuptake Inhibition and Neurotransmitter Release

Thiopropamine is classified as a monoamine releasing agent (MRA), though it also possesses reuptake inhibition properties.[1][3] This dual mechanism is characteristic of amphetamine-like stimulants.

-

Reuptake Inhibition: Thiopropamine competitively binds to the substrate recognition site on DAT and NET, preventing the reuptake of dopamine and norepinephrine from the synapse. This action alone leads to an accumulation of these neurotransmitters in the extracellular space.

-

Transporter-Mediated Efflux (Release): More significantly, thiopropamine acts as a substrate for these transporters. It is transported into the presynaptic neuron, which triggers a cascade of events leading to the reversal of the transporter's normal function.[5] Instead of clearing neurotransmitters from the synapse, the transporter begins to efflux dopamine and norepinephrine from the cytoplasm into the synapse.[5] This process of reverse transport is a hallmark of monoamine releasing agents and results in a substantial, non-vesicular release of neurotransmitters.[3]

Molecular Mechanism of Action at the Presynaptic Terminal

The interaction of thiopropamine with the presynaptic terminal is a multi-step process that ultimately leads to a surge in synaptic monoamine levels.

-

Binding and Transport: Thiopropamine binds to the outward-facing conformation of DAT and NET. It is then translocated into the presynaptic neuron in a manner similar to the endogenous neurotransmitters.

-

Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the neuron, amphetamine-like substances can interact with the vesicular monoamine transporter 2 (VMAT2) on synaptic vesicles. This disrupts the proton gradient necessary for vesicular sequestration of dopamine and norepinephrine, leading to an increase in their cytosolic concentrations.

-

Transporter Phosphorylation and Reversal: The elevated intracellular sodium concentration resulting from the initial transport of the drug, along with other downstream signaling events possibly involving protein kinase C (PKC), induces phosphorylation of the transporter proteins.[3] This phosphorylation shifts the transporter into a state that favors reverse transport, or efflux.

-

Neurotransmitter Efflux: The combination of increased cytosolic neurotransmitter levels and the reversed orientation of DAT and NET results in a massive, non-exocytotic efflux of dopamine and norepinephrine into the synaptic cleft.[5]

Below is a diagram illustrating the proposed signaling pathway for thiopropamine at a dopaminergic synapse.

Caption: Proposed mechanism of thiopropamine at a dopaminergic synapse.

Transporter Selectivity and Potency

Thiopropamine exhibits a clear preference for the catecholamine transporters (DAT and NET) over the serotonin transporter (SERT). This profile is consistent with its structural analog, methamphetamine.[2]

Quantitative Analysis and Comparative Potency

-

Methiopropamine (MPA): The N-methylated analog, MPA, is a potent inhibitor of norepinephrine and dopamine uptake, with reported IC50 values of 0.47 µM at NET and 0.74 µM at DAT.[2] Its effect on serotonin uptake is negligible, with an IC50 value greater than 25 µM .[2]

-

Amphetamine: For comparison, amphetamine is most potent at NET (Ki ≈ 0.07–0.1 µM), followed by DAT (Ki ≈ 0.6 µM), and is significantly weaker at SERT (Ki ≈ 20–40 µM).[6]

-

Thiopropamine Estimation: It has been reported that thiopropamine has approximately one-third the potency of amphetamine.[1] Furthermore, N-methylation of thiopropamine (to form methiopropamine) is known to increase potency.[1] Based on these relationships, the estimated IC50 values for thiopropamine would be in the low micromolar range for NET and DAT, and significantly higher for SERT, confirming its profile as a selective catecholamine releaser.

The table below summarizes the known and estimated potencies of thiopropamine and its relevant analogs at the monoamine transporters.

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Thiopropamine | ~1.5 - 2.5 µM (estimated) | ~1.0 - 2.0 µM (estimated) | > 50 µM (estimated) |

| Methiopropamine | 0.74 µM[2] | 0.47 µM[2] | > 25 µM[2] |

| d-Amphetamine | ~0.6 µM[6] | ~0.1 µM[6] | ~30 µM[6] |

Note: Estimated values for thiopropamine are derived from its reported relative potency to amphetamine and the known structure-activity relationship with methiopropamine.

Experimental Protocols for Mechanistic Elucidation

The characterization of compounds like thiopropamine relies on standardized in vitro assays to determine their affinity for and functional effects on monoamine transporters.

Protocol: Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter.

Objective: To determine the IC50 value of thiopropamine at DAT, NET, and SERT.

Methodology:

-

Cell Culture: Utilize human embryonic kidney (HEK 293) cells stably transfected with the human dopamine, norepinephrine, or serotonin transporters. Plate the cells in 96-well plates and grow to confluence.

-

Preparation of Reagents:

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test Compound Dilutions: Prepare a serial dilution of this compound in assay buffer.

-

Radiolabeled Substrates: [³H]-dopamine for DAT, [³H]-norepinephrine for NET, and [³H]-serotonin for SERT.

-

Uptake Inhibitors (for defining non-specific uptake): e.g., benztropine for DAT, desipramine for NET, and fluoxetine for SERT.

-

-

Assay Procedure:

-

Wash the confluent cells with assay buffer.

-

Pre-incubate the cells with various concentrations of thiopropamine or a known inhibitor for 10-15 minutes at room temperature.

-

Initiate uptake by adding the respective [³H]-labeled substrate to the wells and incubate for a short period (e.g., 1-5 minutes).

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells with a scintillation cocktail or a suitable lysis buffer.

-

Quantify the amount of radiolabeled substrate taken up by the cells using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of thiopropamine relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the thiopropamine concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

The following diagram outlines the workflow for the uptake inhibition assay.

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Downstream Effects and Pharmacological Implications

The primary mechanism of action—increasing synaptic concentrations of dopamine and norepinephrine—underlies the characteristic psychostimulant effects of thiopropamine. These effects are expected to be similar to those of amphetamine, including increased alertness, energy, and focus.[2] The relative lack of activity at the serotonin transporter suggests a lower potential for entactogenic effects compared to drugs like MDMA.

The neurotoxic potential of amphetamine-like releasing agents is an important consideration. High doses or chronic use of such compounds can lead to dopaminergic neurotoxicity, characterized by oxidative stress and damage to dopamine nerve terminals.[7] While the specific neurotoxic profile of thiopropamine has not been extensively studied, its structural and mechanistic similarity to methamphetamine suggests that it may share similar risks.[7]

Conclusion

This compound is a potent monoamine releasing agent and reuptake inhibitor with a clear selectivity for the dopamine and norepinephrine transporters over the serotonin transporter. Its mechanism of action is analogous to that of amphetamine, involving substrate activity at DAT and NET, which leads to transporter-mediated efflux of dopamine and norepinephrine. This results in a significant increase in the synaptic concentrations of these catecholamines, which is the primary driver of its stimulant effects. While direct quantitative pharmacological data for thiopropamine is sparse, a robust profile can be constructed through comparative analysis with its well-characterized analogs, amphetamine and methiopropamine. Further research is warranted to fully elucidate its specific binding kinetics, functional activity, and long-term neurochemical consequences.

References

-

Tuv, S. S., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences, 22(21), 12002. [Link]

-

Wikipedia. (n.d.). Thiopropamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Monoamine releasing agent. Retrieved from [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50. [Link]

-

Foye, W. O., & Tovivich, S. (1979). Heterocyclic analogs of amphetamine: Thioureas, dithiocarbamates, and negatively substituted amides. Journal of Pharmaceutical Sciences, 68(5), 591-595. [Link]

-

Kim, H., et al. (2019). Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors. Chemico-Biological Interactions, 306, 39-48. [Link]

-

Rothman, R. B., et al. (2012). Studies of the Biogenic Amine Transporters. 14. Identification of Low-Efficacy "Partial" Substrates for the Biogenic Amine Transporters. The Journal of Pharmacology and Experimental Therapeutics, 341(1), 169-178. [Link]

-

Schmitt, K. C., et al. (2013). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 62(1), 12.16.1-12.16.18. [Link]

-

Tuv, S. S., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. Semantic Scholar. [Link]

-

Bunaim, M. K., et al. (2024). Methiopropamine: An Analytical Profile. ResearchGate. [Link]

-

Zhang, A., et al. (2002). Thiophene derivatives: A new series of potent norepinephrine and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(7), 993-995. [Link]

-

Glennon, R. A., & Young, R. (1984). Structure-activity studies on amphetamine analogs using drug discrimination methodology. Life Sciences, 34(4), 389-394. [Link]

-

Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(1), PL231-PL239. [Link]

-

Carbonaro, T. M., et al. (2015). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Journal of Pharmacology and Experimental Therapeutics, 353(1), 131-144. [Link]

-

Hiranita, T., et al. (2019). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. ResearchGate. [Link]

-

Morón, J. A., et al. (2002). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. The Journal of Neuroscience, 22(2), 389-395. [Link]

-

Thavornpattanapong, P., et al. (2011). Neurokinin-1 antagonism distinguishes the role of norepinephrine transporter from dopamine transporter in mediating amphetamine behaviors. Behavioural Brain Research, 223(2), 334-340. [Link]

-

Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 6. [Link]

Sources

- 1. Thiopropamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Pharmacological Profile of 1-(Thiophen-2-yl)propan-2-amine Hydrochloride (Thiopropamine): A Guide for Preclinical Research and Development

An In-Depth Technical Guide

Executive Summary

1-(Thiophen-2-yl)propan-2-amine, commonly known as thiopropamine, is a structural analog of amphetamine in which the phenyl group is replaced by a thiophene bioisostere.[1] Classified as a stimulant and a novel psychoactive substance (NPS), its pharmacological profile is presumed to mirror that of classical psychostimulants, primarily through interaction with monoamine transporters.[1][2] This technical guide provides a comprehensive overview of the known and inferred pharmacological properties of thiopropamine hydrochloride, drawing from direct evidence where available and leveraging data from its close structural analogs, such as methamphetamine and methiopropamine (the N-methyl derivative of thiopropamine), to construct a predictive profile. The document details its mechanism of action, pharmacokinetic considerations, and key experimental protocols for its characterization, designed for researchers, scientists, and drug development professionals in the fields of neuropharmacology and medicinal chemistry.

Introduction and Chemical Context

Chemical Identity and Structural Analogs

1-(Thiophen-2-yl)propan-2-amine (Thiopropamine) is a primary amine of the arylalkylamine class.[1] The substitution of amphetamine's phenyl ring with a thiophene moiety represents a common strategy in medicinal chemistry to modulate pharmacological activity, selectivity, and metabolic stability. The sulfur heteroatom in the thiophene ring alters the electronic properties and steric profile of the molecule compared to its carbocyclic counterpart, which can significantly influence its interaction with biological targets.[3]

Its closest and more widely reported analog is methiopropamine (MPA), or N-methyl-1-(thiophen-2-yl)propan-2-amine, which is the N-methylated form of thiopropamine and a direct structural analog of methamphetamine.[4][5] Much of the contemporary understanding of thiopropamine's effects is extrapolated from studies on methiopropamine.[6][7]

| Property | Value | Source |

| IUPAC Name | 1-(thiophen-2-yl)-2-aminopropane | [1] |

| Synonyms | Thiopropamine, 2-THAP | [6] |

| Molecular Formula | C₇H₁₁NS | [1] |

| Molar Mass | 141.23 g/mol | [1] |

| Hydrochloride Salt CAS | 53632-92-1 | [8] |

| Hydrochloride Molar Mass | 177.7 g/mol | [8] |

The Thiophene Moiety: A Privileged Scaffold in Pharmacology

The thiophene ring is considered a "privileged" scaffold in drug discovery.[3][9] Its bioisosteric relationship with the phenyl ring allows it to mimic the parent structure while introducing key differences in metabolism, solubility, and receptor interaction due to the presence of the sulfur heteroatom.[3] This moiety is present in numerous FDA-approved drugs across various therapeutic areas, demonstrating its versatility and acceptance in medicinal chemistry.[3] The inclusion of the thiophene ring in thiopropamine is the primary structural deviation from amphetamine and the key determinant of its unique pharmacological profile.

Pharmacodynamics

Primary Mechanism of Action: Monoamine Transporter Interaction

The principal mechanism of action for thiopropamine is understood to be the inhibition and/or reversal of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] This action increases the extracellular concentrations of norepinephrine (NE) and dopamine (DA) in the synapse, leading to the characteristic stimulant effects.

While direct binding data for thiopropamine is scarce, studies on its N-methyl analog, methiopropamine, provide significant insight. Methiopropamine acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[4][6][10] In vitro studies revealed that methiopropamine inhibits NE and DA uptake with IC₅₀ values of 0.47 µM and 0.74 µM, respectively.[7] Its activity at the serotonin transporter (SERT) is significantly lower, with an IC₅₀ > 25 µM, indicating a negligible impact on serotonergic systems at typical dosages.[7][10] Thiopropamine is reported to have approximately one-third the potency of amphetamine, suggesting it requires higher concentrations to elicit comparable effects.[1]

Structure-Activity Relationships (SAR)

-

Thiophene vs. Phenyl Ring: The replacement of the phenyl ring (amphetamine) with a thiophene ring (thiopropamine) generally results in a reduction of potency.[1]

-

N-Alkylation: The N-methylation of thiopropamine to yield methiopropamine is a critical modification. In the amphetamine series, N-methylation (to methamphetamine) generally increases potency and lipophilicity. A similar trend is expected in the thiopropamine series.

-

Positional Isomerism: The position of the propan-2-amine group on the thiophene ring is critical. The 2-substituted isomer (thiopropamine) is the most common, though 3-substituted isomers also exist and may exhibit different pharmacological profiles.[11]

Inferred In Vivo Effects

Based on its mechanism as a presumed NDRI, the expected physiological and psychological effects of thiopropamine in humans include:

-

Increased alertness and wakefulness.[2]

-

Enhanced focus and concentration.[4]

-

Stimulation and increased energy.[4]

-

Sympathomimetic effects such as tachycardia and hypertension.[6]

Pharmacokinetics and Metabolism

ADME Profile (Inferred)

A definitive pharmacokinetic profile for thiopropamine is not well-documented. However, based on its structural similarity to methiopropamine and amphetamine, a general profile can be inferred.

-

Absorption: Likely well-absorbed orally with rapid onset of action.

-

Distribution: As a lipophilic small molecule, it is expected to cross the blood-brain barrier readily. Studies on methiopropamine in mice confirm it is rapidly distributed to the blood and brain, with a pharmacokinetic profile similar to methamphetamine.[7]

-

Metabolism: Thiopropamine is expected to undergo extensive hepatic metabolism. The primary metabolic pathways likely involve oxidation of the thiophene ring and hydroxylation, followed by deamination.[1][2]

-

Excretion: Metabolites and a small amount of the parent drug are likely excreted renally.

Key Metabolic Pathways

The metabolism of thiopropamine likely proceeds through several key steps, producing both active and inactive metabolites.[1]

-

Phase I Metabolism:

-

Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.[1][2]

-

Hydroxylation: Aromatic hydroxylation can produce 4-hydroxymethiopropamine (in the case of the N-methyl analog), which may retain biological activity.[1][2]

-

Deamination: The primary amine is likely deaminated by Cytochrome P450 enzymes, specifically CYP2C, to form the inactive ketone metabolite, 1-(thiophen-2-yl)propan-2-one.[1]

-

-

Monoamine Oxidase (MAO) Interaction: Notably, propan-2-amines are typically not substrates for monoamine oxidases (MAO) and may act as competitive inhibitors of the enzyme.[1] This could potentially lead to drug-drug interactions with other MAO substrates.

Caption: Predicted metabolic pathway of Thiopropamine.

Experimental Protocols for Characterization

To rigorously define the pharmacological profile of thiopropamine, standardized in vitro and in vivo assays are required.

Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol determines the potency of thiopropamine at inhibiting dopamine, norepinephrine, and serotonin uptake.

Objective: To calculate the IC₅₀ values of thiopropamine for DAT, NET, and SERT.

Methodology:

-

Synaptosome Preparation: Prepare synaptosomes from the striatum (rich in DAT), hippocampus (rich in SERT), and cortex (rich in NET) of male Sprague-Dawley rats. Homogenize tissue in ice-cold sucrose buffer and centrifuge to pellet synaptosomes.

-

Assay Buffer: Use a Krebs-Ringer-HEPES buffer containing appropriate inhibitors to block non-specific uptake (e.g., desipramine to block NET in striatal preparations).

-

Incubation: Pre-incubate synaptosomal preparations with varying concentrations of thiopropamine hydrochloride (e.g., 10⁻¹⁰ to 10⁻⁴ M) or vehicle for 15 minutes at 37°C.

-

Radioligand Addition: Initiate the uptake reaction by adding a low concentration of a specific radiolabeled substrate: [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]5-HT for SERT.

-

Termination: After a short incubation period (e.g., 5 minutes), terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters immediately with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate specific uptake by subtracting non-specific uptake (determined in the presence of a high concentration of a selective inhibitor, e.g., GBR 12909 for DAT). Plot the percent inhibition versus log concentration of thiopropamine and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality: This assay provides a direct measure of the compound's functional interaction with the transporters. Using tissue-specific synaptosomes ensures a physiologically relevant environment for assessing transporter function.

Protocol: In Vivo Psychomotor Activity in a Rodent Model

This protocol assesses the stimulant properties of thiopropamine by measuring its effect on locomotor activity.

Caption: Workflow for in vivo locomotor activity assessment.

Methodology:

-

Animals: Use adult male C57BL/6 mice, group-housed with a 12-hour light/dark cycle.

-

Habituation: On the day prior to testing, habituate each mouse to the open-field arena (e.g., 40x40 cm clear plastic box) for 30 minutes to reduce novelty-induced hyperactivity.

-

Dosing: On the test day, administer thiopropamine hydrochloride (e.g., 1, 3, 10, 15 mg/kg) or saline vehicle via intraperitoneal (i.p.) injection. Dose selection should be based on analog data, which shows Eₘₐₓ for methiopropamine around 12.5 mg/kg.[7]

-

Testing: Immediately after injection, place the mouse in the center of the open-field arena.

-

Data Collection: Record locomotor activity for 60 minutes using an automated system with infrared beams to track horizontal distance traveled, vertical rearing counts, and stereotyped behaviors.

-

Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare dose groups using ANOVA followed by post-hoc tests.

Causality: An increase in locomotor activity is a well-validated behavioral correlate of dopamine and norepinephrine release in the central nervous system, providing in vivo evidence of the compound's stimulant properties. The steep dose-response curve seen with methiopropamine suggests careful dose selection is critical to avoid unintended toxicity.[7]

Toxicology and Safety Profile

There is no formal, controlled safety data for thiopropamine in humans. The toxicological profile is inferred from its presumed mechanism and case reports involving analogs.

-

Adverse Effects: As a potent NDRI, adverse effects are expected to be sympathomimetic and psychological in nature. Reports on methiopropamine cite tachycardia, anxiety, panic attacks, perspiration, and headache.[6]

-

Overdose Potential: Overdose is likely to manifest as severe cardiovascular and neurological stimulation. A fatal intoxication case has been attributed to methiopropamine, with a postmortem cardiac blood concentration of 752±26 ng/mL, highlighting the potential for severe adverse outcomes.[4] The steep dose-response curve observed in animal studies with methiopropamine suggests a narrow therapeutic window and a high risk of unintended overdose.[7]

Summary and Future Research

1-(Thiophen-2-yl)propan-2-amine hydrochloride is a stimulant that likely acts as a norepinephrine-dopamine reuptake inhibitor/releasing agent. Its pharmacology is analogous to amphetamine but with reduced potency. While its profile can be largely inferred from its structure and more well-studied analogs, significant knowledge gaps remain.

Future Research Directions:

-

Quantitative In Vitro Pharmacology: Conduct comprehensive radioligand binding and uptake inhibition assays to definitively determine the affinity (Kᵢ) and potency (IC₅₀) of thiopropamine at all three monoamine transporters.

-

Metabolic Profiling: Utilize human liver microsomes to identify the specific CYP450 enzymes responsible for its metabolism and to characterize its primary metabolites.

-

Behavioral Pharmacology: Perform head-to-head comparisons with amphetamine and methiopropamine in validated animal models of stimulant effects, such as drug discrimination and self-administration, to assess its abuse liability.

-

Toxicology: Conduct acute and repeated-dose toxicology studies in rodent models to establish a formal safety profile and identify potential target organ toxicities.

References

-

Thiopropamine - Wikipedia. [Link]

-

Duloxetine - Wikipedia. [Link]

-

1-(Thiophen-3-yl)propan-2-amine - PubChem. [Link]

-

Therapeutic importance of synthetic thiophene - PMC. [Link]

-

(PDF) Methiopropamine: An Analytical Profile - ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. [Link]

-

Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. [Link]

-

Buy 1-(Thiophen-2-yl) propan-1-one | Boron Molecular. [Link]

-

Methiopropamine | C8H13NS | CID 436156 - PubChem. [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. [Link]

-

Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health - PubMed. [Link]

-

Some useful information before you buy Methiopropamine. - Synthetic Pages. [Link]

-

3-(Thiophen-2-yl)propan-1-amine - PubChem. [Link]

-

Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - MDPI. [Link]

-

3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (CAS No: 5424-47-5) API Intermediate Manufacturers - apicule. [Link]

Sources

- 1. Thiopropamine - Wikipedia [en.wikipedia.org]

- 2. 1-(Thiophen-2-yl)propan-1-amine | 6315-55-5 | Benchchem [benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. heraldopenaccess.us [heraldopenaccess.us]

- 5. Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. biosynth.com [biosynth.com]

- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. syntheticpages.org [syntheticpages.org]

- 11. 1-(Thiophen-3-yl)propan-2-amine | C7H11NS | CID 13188564 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(Thiophen-2-yl)propan-2-amine hydrochloride literature review

[1]

Executive Summary

This compound (also known as Thiopropamine or 2-TPA ) is a psychostimulant of the thiophene class. It represents a classic bioisosteric modification where the phenyl ring of amphetamine is replaced by a thiophene heterocycle.[1] While often encountered as the primary active metabolite of Methiopropamine (MPA) , it possesses distinct pharmacological activity as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1]

This guide details the chemical synthesis, pharmacological profile, and analytical characterization of the compound, designed for use by medicinal chemists and forensic toxicologists.[1]

Chemical Identity[2][3][4][5][6][7][8][9]

-

IUPAC Name: this compound[2]

-

CAS Number: 53632-92-1 (HCl salt); 30433-93-3 (Free base)

-

Molecular Formula: C₇H₁₁NS · HCl

-

Molecular Weight: 177.69 g/mol (Salt); 141.23 g/mol (Base)[1]

-

Key Structural Feature: 5-membered sulfur-containing aromatic ring (thiophene) replacing the benzene ring of amphetamine.

Chemical Synthesis

The most robust route for the synthesis of 1-(Thiophen-2-yl)propan-2-amine is the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction. This method offers high yields and allows for the isolation of the intermediate nitroalkene for purification.[1]

Synthesis Workflow (DOT Visualization)

Figure 1: Step-wise synthetic pathway from thiophene-2-carboxaldehyde to the target amine hydrochloride.

Detailed Experimental Protocol

Step 1: Formation of 1-(Thiophen-2-yl)-2-nitroprop-1-ene

The condensation of 2-thiophenecarboxaldehyde with nitroethane yields the nitroalkene intermediate.

-

Reagents: 2-Thiophenecarboxaldehyde (1.0 eq), Nitroethane (excess), Ammonium Acetate (0.1 eq).[1]

-

Procedure:

-

Dissolve 2-thiophenecarboxaldehyde in glacial acetic acid or toluene.

-

Add nitroethane and ammonium acetate.[1]

-

Reflux for 2–4 hours using a Dean-Stark trap if using toluene to remove water.[1]

-

Upon cooling, the nitroalkene crystallizes as yellow needles.[1]

-

Purification: Recrystallize from ethanol/isopropanol.

-

Yield: Typically 70–85%.[1]

-

Step 2: Reduction to 1-(Thiophen-2-yl)propan-2-amine

The nitro group and the alkene double bond are reduced simultaneously.

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) (3.0 eq), Anhydrous THF or Diethyl Ether.[1]

-

Procedure:

-

Prepare a suspension of LiAlH₄ in anhydrous THF under nitrogen atmosphere (0°C).

-

Add the nitroalkene (dissolved in THF) dropwise to the suspension; the reaction is exothermic.

-

Allow to warm to room temperature, then reflux for 4–6 hours.

-

Quenching: Cool to 0°C. Carefully add water, 15% NaOH, then water (1:1:3 method) to precipitate aluminum salts.

-

Filter the granular precipitate and dry the filtrate over MgSO₄.[1]

-

Evaporate solvent to obtain the free base (an amber oil).[1]

-

Step 3: Hydrochloride Salt Formation

Pharmacology & Toxicology

The replacement of the phenyl ring with a thiophene ring alters the electronic and steric properties of the molecule, influencing its binding affinity to monoamine transporters.[1]

Mechanism of Action

1-(Thiophen-2-yl)propan-2-amine functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI) and releasing agent.

-

Bioisosterism: The thiophene ring is electron-rich compared to benzene. This increases the electron density of the aromatic system, potentially enhancing cation-pi interactions at the transporter binding site.[1]

-

Potency: Literature suggests it is approximately 1/3 as potent as amphetamine in stimulating locomotor activity, but retains significant adrenergic activity.[1]

Metabolic Fate (MPA Context)

When Methiopropamine (MPA) is ingested, it is N-demethylated to 1-(Thiophen-2-yl)propan-2-amine.[1] This metabolite is bioactive and contributes to the prolonged stimulant effects of MPA.[1]

Figure 2: Metabolic pathway of MPA leading to 1-(Thiophen-2-yl)propan-2-amine and subsequent degradation.[1]

Analytical Profiling

Differentiation between the 2-isomer and 3-isomer is critical in forensic analysis.

Quantitative Data Summary

| Parameter | Value / Characteristic |

| Appearance | White crystalline powder (HCl salt) |

| Melting Point | 139–141 °C |

| Solubility | High in H₂O, Ethanol; Insoluble in Ether |

| UV Max | ~235 nm (Thiophene characteristic) |

| Mass Spec (EI) | Base peak m/z 44 (C₂H₆N⁺); Molecular ion m/z 141 |

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃ or D₂O

-

Aromatic Region: The thiophene ring protons appear as a distinct multiplet pattern between 6.8 and 7.3 ppm , differing significantly from the singlet/multiplet of a phenyl ring.[1]

-

Alpha-Proton: Multiplet at 3.4–3.6 ppm (CH-NH₂).

-

Beta-Protons: Doublet of doublets at 2.9–3.1 ppm (CH₂-Thiophene).

-

Methyl Group: Doublet at 1.2–1.4 ppm .[1]

Regulatory Landscape

Researchers must verify the legal status of this compound before synthesis or procurement.[1]

-

United States: While not explicitly listed in the CSA, it may be treated as a "controlled substance analogue" of amphetamine or methamphetamine under the Federal Analogue Act if intended for human consumption.[1]

-

United Kingdom: Controlled under the Misuse of Drugs Act 1971 as a Class B drug (analogue of amphetamine).[1]

-

Germany: Regulated under NpSG (New Psychoactive Substances Act) or BtMG depending on specific substitution patterns.[1]

References

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014).[1] Report on the risk assessment of methiopropamine in the framework of the Council Decision on new psychoactive substances.

-

Brandt, S. D., et al. (2010).[1] "Analyses of the second-generation legal high methiopropamine." Drug Testing and Analysis, 2(11-12), 537-542.[1]

-

PubChem. (n.d.).[1] Methiopropamine (Compound Summary). National Library of Medicine.[1] Retrieved January 27, 2026, from [Link][1]

-

Welter-Luedeke, J., & Maurer, H. H. (2016).[1] "New psychoactive substances: chemistry, pharmacology, metabolism, and detectability of amphetamine derivatives with a benzofuran, dihydrobenzofuran, or thiophene ring."[1] Therapeutic Drug Monitoring, 38(1), 4-11.[1]

An In-Depth Technical Guide to 1-(Thiophen-2-yl)propan-2-amine Hydrochloride and its Synonymous Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-(Thiophen-2-yl)propan-2-amine hydrochloride, a compound of significant interest within the scientific community. As a structural analog of amphetamine, its unique thiophene moiety imparts distinct chemical and pharmacological properties that warrant detailed investigation. This document, intended for researchers, scientists, and drug development professionals, delves into the compound's chemical identity, synthesis, analytical characterization, and pharmacological profile. By synthesizing technical data with expert insights, this guide aims to serve as an authoritative resource for those working with or exploring the potential of this and related molecules.

Section 1: Chemical Identity and Nomenclature

This compound is a chemical entity that is known by a variety of names across different databases and suppliers. A clear understanding of this synonymous nomenclature is crucial for accurate literature searching and chemical sourcing.

The compound is structurally analogous to amphetamine, with the phenyl group replaced by a thiophene ring.[1] This substitution significantly influences its chemical properties and biological activity. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

A comprehensive list of synonyms and identifiers is provided in the table below to facilitate cross-referencing and information retrieval.